4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a propanoyl group at the 1-position and a 4-chlorobenzamide moiety at the 7-position. Its molecular formula is C20H19ClN2O2 (assuming structural similarity to BG15073 in ), with a molecular weight of approximately 354.83 g/mol.
The tetrahydroquinoline scaffold is notable for its conformational rigidity, which can enhance binding affinity to biological targets.
Properties
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCOCIKSJAHSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid catalyst. The resulting tetrahydroquinoline is then acylated with propanoyl chloride to introduce the propanoyl group at the 1-position. Finally, the benzamide moiety is introduced through a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, potentially forming quinone derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) replacing the chlorine atom.
Major Products Formed:
Oxidation Products: Quinone derivatives
Reduction Products: Reduced quinoline derivatives
Substitution Products: Chloro-substituted derivatives
Scientific Research Applications
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has shown potential in various scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interfere with signaling pathways in cancer cells, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on analog data.
Key Observations :
- Acyl Group Influence: The propanoyl group in the target compound balances steric bulk and lipophilicity.
- Chloro vs.
- Thermal Stability : Analogs with similar cores (e.g., compound 21, m.p. 220–221°C) suggest high thermal stability, likely shared by the target compound.
Biological Activity
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that belongs to the sulfonamide class, which is recognized for its diverse biological activities. This compound features a chloro substituent on an aromatic ring, a propanoyl group linked to a tetrahydroquinoline moiety, and exhibits potential as an antibacterial agent due to its ability to inhibit key enzymes involved in bacterial metabolism.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O3S. Its structure includes:
- A chlorine atom at the para position of the benzene ring.
- A propanoyl group attached to the nitrogen of the tetrahydroquinoline.
- A sulfonamide group , which is crucial for its biological activity.
The biological activity of this compound primarily arises from its sulfonamide group, which inhibits dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antibacterial therapies. Additionally, derivatives of this compound have shown promise in anti-inflammatory and analgesic applications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes some key findings:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
Anti-inflammatory and Analgesic Properties
In addition to its antibacterial effects, derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation and pain responses significantly.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that modifications in the structure could enhance antibacterial activity against resistant strains.
- Anti-inflammatory Activity Study : Another investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed a significant reduction in inflammatory markers and pain scores compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
